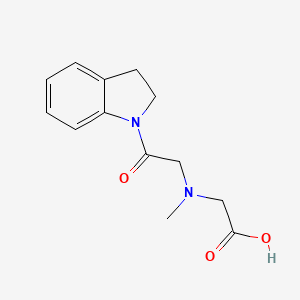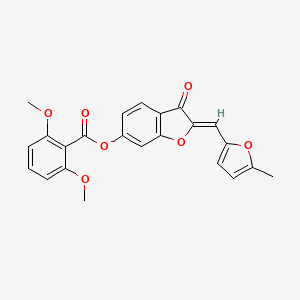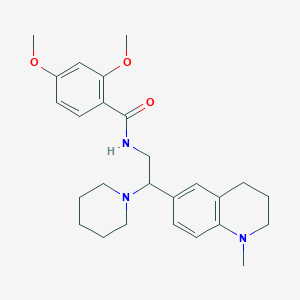
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound characterized by its diverse chemical structure, which includes a tert-butylsulfonyl group, a pyrrolidinyl ring, and a phenyl-substituted triazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multiple steps:
Formation of the Triazole Ring: : Typically, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the 1,2,3-triazole ring. This reaction is carried out under mild conditions, often in the presence of a base such as sodium ascorbate, to stabilize the Cu(I) catalyst.
Introduction of the Pyrrolidinyl Moiety: : The pyrrolidinyl ring is introduced via nucleophilic substitution reactions. A suitable pyrrolidine derivative is reacted with an appropriate electrophile to generate the desired structure.
Attachment of the tert-Butylsulfonyl Group:
Industrial Production Methods: : In an industrial setting, these reactions can be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. Automation and the use of high-throughput reactors can significantly enhance the efficiency of these synthetic processes.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butylsulfonyl group, to yield sulfonic acid derivatives.
Reduction: : Reduction reactions may target the triazole ring or the carbonyl group, leading to various reduced forms with altered properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Various bases (e.g., NaH, K2CO3) and nucleophiles/electrophiles are used depending on the desired substitution.
Major Products: : The primary products depend on the reaction conditions and the reagents used, resulting in derivatives with potential modifications on the sulfonyl, triazole, or pyrrolidinyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is utilized as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through its multiple functional groups.
Biology and Medicine:
Industry: : Industrially, it can be used in the synthesis of specialized polymers and materials due to its unique structural properties.
Wirkmechanismus
Molecular Targets and Pathways: : The mechanism by which (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or by binding to receptor sites, modulating biological pathways. Its sulfonyl group is critical in these interactions due to its electrophilic nature, making it a key site for binding with nucleophilic targets in biological systems.
Similar Compounds
(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Lacks the phenyl substitution, potentially altering its reactivity and biological activity.
(3-(tert-Butylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: : Contains a piperidine ring instead of pyrrolidine, affecting its steric and electronic properties.
Uniqueness: : The combination of the tert-butylsulfonyl group with the pyrrolidinyl and phenyl-substituted triazole rings in this compound provides a unique structural framework that offers distinct reactivity and interaction potential compared to its analogues. This makes it particularly valuable for the development of new chemical entities with tailored properties.
Voila! This should provide a thorough understanding of this compound. Anything else piquing your curiosity?
Eigenschaften
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)25(23,24)14-9-10-20(12-14)16(22)15-11-18-21(19-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXIMHFZNLGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)
![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)

![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)


![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)
